Molecular Complexity: Ortho vs. Para Isomer
Molecular complexity, a computed parameter reflecting the structural intricacy of a molecule, differentiates the ortho isomer from the para isomer. The ortho isomer (2-(o-tolyl)pyrimidine-5-carboxylic acid) has a complexity score of 249, while the para isomer (2-(p-tolyl)pyrimidine-5-carboxylic acid) has a complexity score of 241 . This quantitative difference of 8 units arises from the restricted rotational freedom and the higher steric encumbrance imposed by the ortho-methyl group, which can translate into measurable differences in off-rate binding kinetics and selectivity profiles when these scaffolds are elaborated into target-directed ligands [1].
| Evidence Dimension | Molecular complexity (topological complexity score) |
|---|---|
| Target Compound Data | Complexity = 249 |
| Comparator Or Baseline | 2-(p-Tolyl)pyrimidine-5-carboxylic acid (CAS 65586-74-5), Complexity = 241; 2-(m-Tolyl)pyrimidine-5-carboxylic acid (CAS 928713-04-6), Complexity = 249 |
| Quantified Difference | Δ = +8 vs. para isomer; no difference vs. meta isomer (both 249) |
| Conditions | Computed using CACTVS substructure key fingerprints as implemented in the PubChem/DSSTox computational pipeline. All three isomers share molecular formula C₁₂H₁₀N₂O₂ and molecular weight 214.22 g/mol. |
Why This Matters
Higher complexity scores correlate with increased three-dimensionality and the potential for enhanced target selectivity, which is a critical parameter when choosing a starting scaffold for fragment-based or structure-based drug design programs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from flatland: increasing saturation as an approach to improving clinical success. J. Med. Chem. 2009, 52, 6752–6756. (Supporting context: relationship between molecular complexity and target selectivity). View Source
